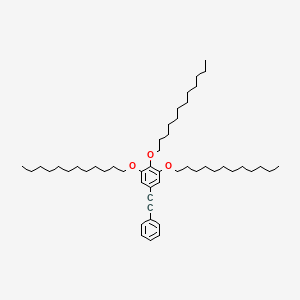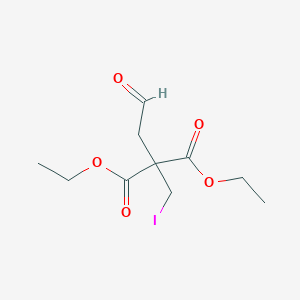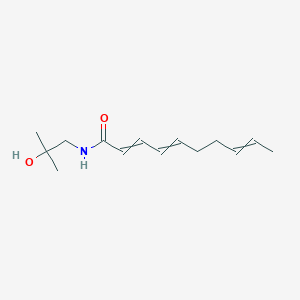
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide: is an organic compound with the molecular formula C14H23NO2 It is characterized by the presence of a hydroxyl group, a methyl group, and a trienamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide typically involves the reaction of deca-2,4,8-trienoic acid with 2-amino-2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Deca-2,4,8-trienoic acid and 2-amino-2-methylpropanol.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or ethanol, is used to dissolve the reactants.
Catalysts: A catalyst, such as a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone derivative.
Reduction: The trienamide structure can be reduced to form a saturated amide, which may alter the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehyde or ketone derivatives.
Reduction: Saturated amide derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and trienamide structure allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to various effects such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide can be compared with other similar compounds, such as:
N-(2-methylpropyl)deca-2,4,8-trienamide: Lacks the hydroxyl group, which may result in different chemical and biological properties.
N-(2-hydroxyethyl)deca-2,4,8-trienamide: Contains a different substituent on the amide nitrogen, which can affect its reactivity and interactions.
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-tetradecatrienamide: Has a longer carbon chain, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
652970-06-4 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide |
InChI |
InChI=1S/C14H23NO2/c1-4-5-6-7-8-9-10-11-13(16)15-12-14(2,3)17/h4-5,8-11,17H,6-7,12H2,1-3H3,(H,15,16) |
Clé InChI |
KRXMKDJMCOBXDD-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC=CC=CC(=O)NCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


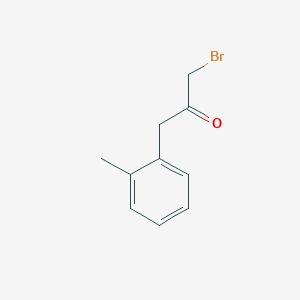

![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
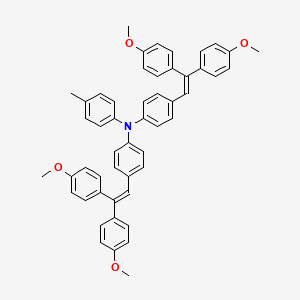
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
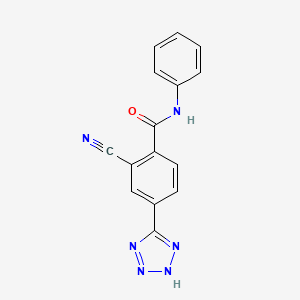
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
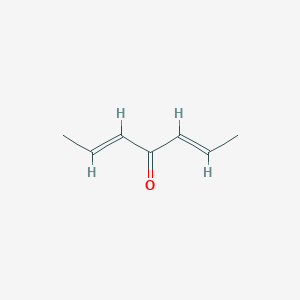
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)


